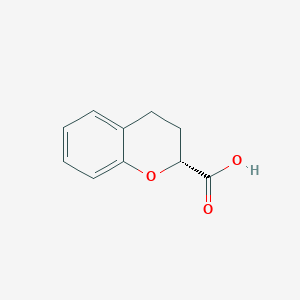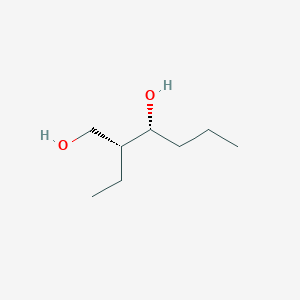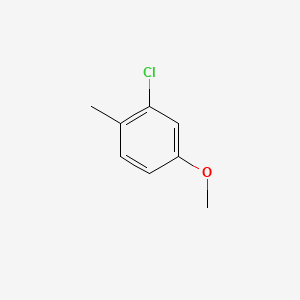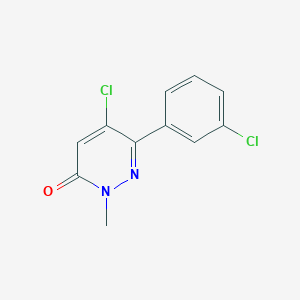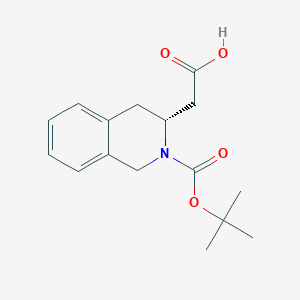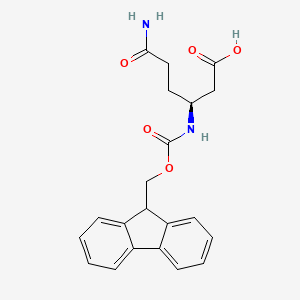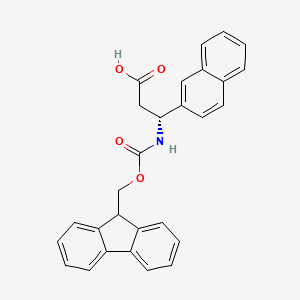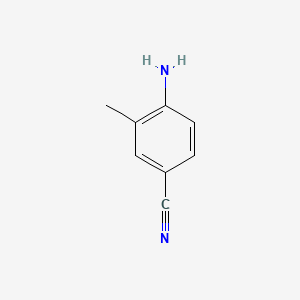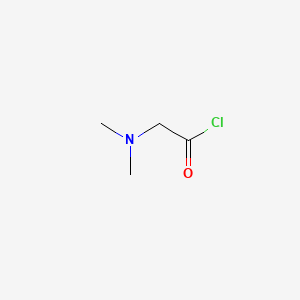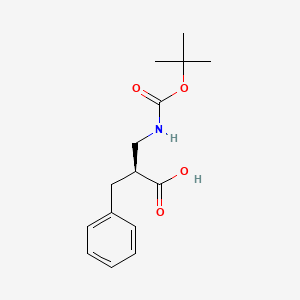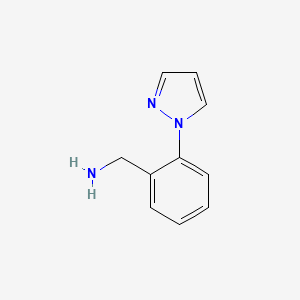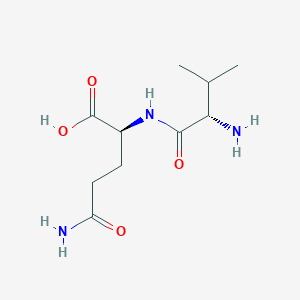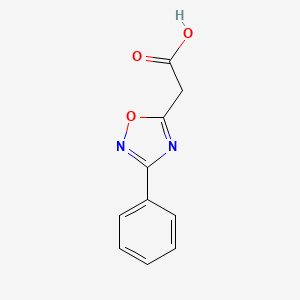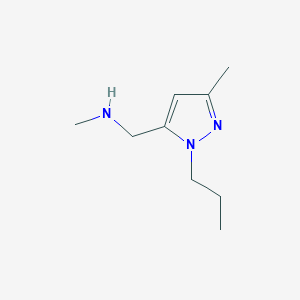
N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 956208-04-11. It has a molecular weight of 167.251 and its IUPAC name is N-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves reactions between amines and other organic compounds.Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17N3/c1-4-5-12-9(7-10-3)6-8(2)11-12/h6,10H,4-5,7H2,1-3H31. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, as an amine, it could potentially participate in a variety of reactions, such as condensation, substitution, or redox reactions.Physical And Chemical Properties Analysis
This compound is a solid at room temperature1. It has a purity of 95%1. More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Compound Synthesis : Research by Becerra, Cobo, and Castillo (2021) demonstrates the synthesis of a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting the ambient-temperature synthesis methods applicable to similar compounds (Becerra, Cobo, & Castillo, 2021).
Structural Analysis : A study by Choi et al. (2015) on Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands discusses the structural properties of such complexes, which can inform the applications of N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine in coordination chemistry (Choi et al., 2015).
Biological Activities
Potential Anticonvulsant Agents : The work of Pandey and Srivastava (2011) on heterocyclic Schiff bases reveals insights into the anticonvulsant properties of similar compounds, indicating potential applications in medicinal chemistry (Pandey & Srivastava, 2011).
Antitumor and Antimicrobial Pharmacophore Sites : Titi et al. (2020) studied the synthesis and characterization of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This could suggest similar research applications for N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine (Titi et al., 2020).
Applications in Materials Science
Corrosion Inhibition : A study by Chetouani et al. (2005) explores the inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media, which might indicate potential applications of similar pyrazole compounds in corrosion inhibition (Chetouani et al., 2005).
Organic Ligand Synthesis : The paper by Chen et al. (2020) on a domino fusion of an organic ligand dependent on metal-induced and oxygen insertion, unraveled by crystallography and mass spectrometry, suggests the potential of similar compounds in the development of complex ligands for materials science applications (Chen et al., 2020).
Safety And Hazards
The safety data sheet (SDS) for this compound can provide detailed information about its hazards, safe handling procedures, and emergency measures1. However, the specific SDS is not available in the current data.
Direcciones Futuras
The future directions for the use and study of this compound would depend on its properties and potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis.
Please note that this analysis is based on the available data and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propiedades
IUPAC Name |
N-methyl-1-(5-methyl-2-propylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-5-12-9(7-10-3)6-8(2)11-12/h6,10H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZZETWSDLXGKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429018 |
Source


|
| Record name | N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine | |
CAS RN |
956208-04-1 |
Source


|
| Record name | N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


